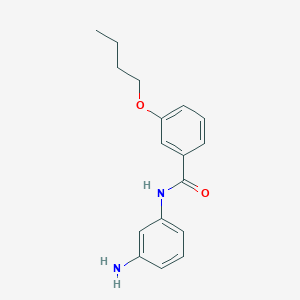

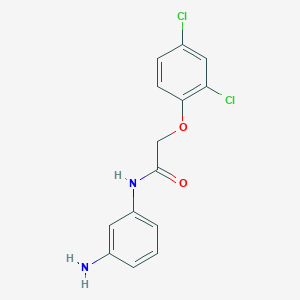

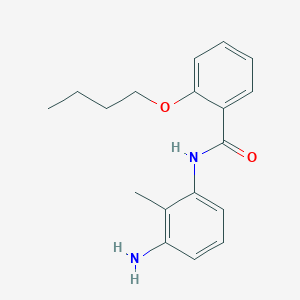

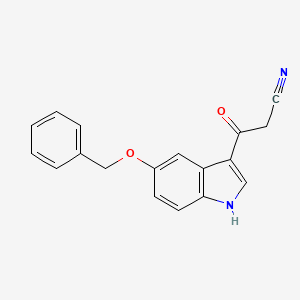

N-(5-amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)acetamide (NAMPTBPA) is an organic compound with a broad range of applications in scientific research. It is a derivative of acetic acid and is composed of an amino group, a methoxy group, and a tert-butylphenoxy group. NAMPTBPA has been used as a substrate for enzyme assays, as a ligand for receptor studies, and as a stabilizer for proteins. It is also used as a fluorescent probe in biochemical studies.

Scientific Research Applications

Green Synthesis of Azo Disperse Dyes

N-(3-Amino-4-methoxyphenyl)acetamide, a similar compound, plays a crucial role as an intermediate in the production of azo disperse dyes. A novel catalyst was developed for the hydrogenation of a related compound, showcasing an efficient synthesis method with high selectivity and stability, which is pivotal in dye manufacturing (Zhang Qun-feng, 2008).

Development of Selective β3-Adrenergic Receptor Agonists

A series of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety, structurally related to the compound , were synthesized and evaluated for their potential in treating obesity and type 2 diabetes due to their agonistic activity against human β3-adrenergic receptors. These compounds demonstrated significant hypoglycemic activity in rodent models of diabetes (Maruyama et al., 2012).

Hydrogen Bond Studies in Derivatives

N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, chemically akin to the compound in focus, were synthesized and studied for their intramolecular and intermolecular hydrogen-bond formations. These studies are fundamental in understanding the structural and electronic behaviors of such compounds (Romero & Margarita, 2008).

Synthesis and Pharmacological Assessment

The synthesis of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide derivatives was conducted to explore their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This research indicates the broad spectrum of therapeutic applications that similar acetamide derivatives might possess (Rani et al., 2016).

Chemoselective Acetylation in Drug Synthesis

The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, exemplifies the importance of such compounds in pharmaceutical manufacturing. The study focused on optimizing the process, exploring different acyl donors and reaction conditions, demonstrating the versatility of acetamide derivatives in drug synthesis (Magadum & Yadav, 2018).

properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-19(2,3)13-5-8-15(9-6-13)24-12-18(22)21-16-11-14(20)7-10-17(16)23-4/h5-11H,12,20H2,1-4H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAEDKMVBKZFJOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1384949.png)

![1-[(2-Fluoro-4-phenylsulfonyl)phenyl]-homopiperazine](/img/structure/B1384954.png)